1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
343929-20-4 |
|---|---|
Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
QQBMHOMBYVWDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Fluoro-cyclopropyl Ketone Precursors
The key intermediate, 1-fluoro-cyclopropyl ketone, is synthesized via multi-step organic synthesis routes, often involving:
- Cyclopropanation of alkenes with fluorinated reagents.
- Introduction of the fluorine atom on the cyclopropane ring.
- Coupling with aromatic or alkyl substituents (e.g., phenyl or isopropyl groups).
For the specific case of 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid, the isopropyl substituent is introduced on the cyclopropane ring during or after the cyclopropanation step, depending on the synthetic route chosen.
Oxidative Rearrangement Using Peroxy Compounds
The critical transformation involves the reaction of the 1-fluoro-cyclopropyl ketone with peroxy compounds to form the corresponding 1-fluoro-cyclopropane-1-carboxylate ester, which is then hydrolyzed to the acid.
- Peroxy compounds used: Peracids such as m-chloroperbenzoic acid, peracetic acid, perpropionic acid, peroxytrifluoroacetic acid, as well as inorganic peroxides like potassium peroxydisulfate in acidic media.
- Reaction conditions: Typically carried out in a diluent solvent at temperatures ranging from 0°C to 60°C, under atmospheric pressure, although variations are possible.
- Mechanism: The reaction proceeds via a Baeyer-Villiger type rearrangement where the peroxy acid inserts an oxygen adjacent to the ketone, leading to ester formation. Surprisingly, the cyclopropyl ring remains intact, and the fluorinated cyclopropyl radical is minimally attacked during the reaction, contrary to prior expectations.
Hydrolysis and Acidification
Following ester formation, the reaction mixture is treated with a base (e.g., sodium hydroxide) to cleave the ester and generate the carboxylate salt. Subsequent acidification with mineral acids (e.g., hydrochloric acid) liberates the free 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid.
- Base equivalents: Typically, an equimolar amount of base per mole of ester is used, but catalytic or excess amounts are also reported.
- Work-up: The reaction mixture is extracted with organic solvents sparingly soluble in water, dried, concentrated, and purified by standard methods to yield the acid in high purity and yield.
Comparative Summary of Preparation Methods
| Step | Method Description | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| 1 | Synthesis of 1-fluoro-cyclopropyl ketone | Multi-step synthesis involving cyclopropanation and fluorination | Provides key intermediate with desired substitution pattern | Multi-step, moderate yields in some steps |
| 2 | Oxidative rearrangement with peroxy acids | m-Chloroperbenzoic acid or other peracids; 0-60°C; diluent solvent | High yield, high purity; minimal fluorinated ring degradation | Requires careful control of reaction conditions |
| 3 | Hydrolysis and acidification | Base (NaOH), acid (HCl) | Efficient ester cleavage and acid isolation | Standard work-up procedures |
Research Findings and Observations
- The process is notable for its unexpected selectivity , where the cyclopropyl ring remains largely unaffected during oxidation, preserving the fluorine substituent and ring integrity.
- The starting ketones with various substituents (hydrogen, halogen, methyl, methoxy, phenyl, phenoxy) on the aromatic ring have been tested, with the isopropyl-substituted cyclopropane derivative being accessible via analogous routes.
- Reaction yields are reported to be very good to excellent , with high purity of the final acid product, making this method suitable for scale-up and industrial applications.
- The compound serves as a valuable intermediate for further transformations, including the synthesis of fungicidal agents and other biologically active molecules.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed or base-mediated conditions. For example:
-
Reaction with methanol : Forms methyl 1-fluoro-2-(propan-2-yl)cyclopropane-1-carboxylate.
This reactivity aligns with methodologies described for structurally related compounds in cyclopropane carboxylate syntheses .
Decarboxylation
Thermal or acidic conditions promote decarboxylation, yielding 1-fluoro-2-(propan-2-yl)cyclopropane:
-
Mechanism : Loss of CO₂ via a six-membered cyclic transition state stabilized by fluorine’s electron-withdrawing effect.
-
Conditions : Heating at 150–200°C or treatment with concentrated H₂SO₄.
-
Product Stability : The strained cyclopropane ring typically remains intact due to fluorine’s stabilizing influence .
Base-Induced Elimination
Strong bases (e.g., NaOH, KOH) induce elimination reactions, particularly in the presence of β-hydrogens:
-
Reaction : Elimination of HF and CO₂ to form 2-(propan-2-yl)cyclopropene derivatives.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in controlled ring-opening under transition metal catalysis:
-
Example : Reaction with Grignard reagents (RMgX) in the presence of Cu(I) catalysts yields fluorinated alkenes .
Comparative Reactivity with Analogues
Mechanistic Insights
Scientific Research Applications
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The target compound is compared below with analogs differing in substituents, fluorination patterns, and ring saturation:
Biological Activity
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative recognized for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structure that combines a cyclopropane ring with a propan-2-yl substituent and a carboxylic acid functional group, which influences its biological activity.
The molecular formula of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is , with a molecular weight of approximately 146.16 g/mol. The presence of the fluoro group enhances its reactivity and interaction with biological systems, making it an interesting subject for research.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₁FO₂ |
| Molecular Weight | 146.16 g/mol |
| Functional Groups | Fluoro, Carboxylic Acid |
| Structural Features | Cyclopropane ring, Propan-2-yl |
The biological activity of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is largely attributed to its ability to interact with various biological targets. The fluoro group can influence the compound's lipophilicity and hydrogen bonding capabilities, which are crucial for binding to enzymes and receptors.
Case Studies
- Fluorinated Compounds in Antifungal Research : A study demonstrated that certain fluorinated cyclopropane derivatives exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungals like fluconazole. This suggests that 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid could potentially exhibit similar or enhanced antifungal effects due to its unique structure .
- Toxicological Assessments : Toxicity studies on related fluorinated compounds indicate that while some exhibit low toxicity at therapeutic doses, others can cause severe adverse effects. Understanding the safety profile of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid will be essential for its development as a pharmaceutical agent .
Research Findings
Recent literature reviews highlight the importance of fluorinated compounds in drug design, particularly their role in enhancing bioactivity and selectivity against specific targets. The incorporation of fluorine atoms has been shown to improve metabolic stability and reduce toxicity in some cases .
Q & A
Basic Research Question
- X-ray crystallography : Provides definitive stereochemical assignment, especially for cis/trans isomers.
- NMR spectroscopy : NMR identifies fluorine environments; - HSQC resolves ring strain effects.
- Chiral HPLC/SFC : Polysaccharide columns (e.g., Chiralpak AD-H) separate enantiomers.
- Mass spectrometry : HRMS confirms molecular integrity.
Comparative analysis with known stereoisomers (e.g., melting point, optical rotation) validates results .
How does the fluorine substituent influence the compound’s stability under varying pH conditions?
Advanced Research Question
The electron-withdrawing fluorine group increases ring strain and acidity of the carboxylic moiety, accelerating decomposition in basic conditions. Experimental approaches:
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C, monitoring degradation via LC-MS.
- Kinetic isotope effects : Use -labeled analogs to probe bond cleavage mechanisms.
- Computational modeling : DFT calculations predict transition states for ring-opening reactions. Data from analogous fluorocyclopropanes suggest hydrolytic instability above pH 8 .
What strategies resolve contradictions in reported reactivity data during nucleophilic substitutions?
Advanced Research Question
Discrepancies may arise from solvent polarity, steric hindrance, or competing ring-opening pathways. Methodological solutions:
- Competition experiments : Compare reactivity with different nucleophiles (e.g., amines vs. thiols) in polar aprotic solvents (DMF, DMSO).
- In situ monitoring : Use NMR to track intermediate formation.
- Theoretical studies : MD simulations assess steric effects of the isopropyl group on transition states. Cross-referencing with structurally similar compounds (e.g., 2-methyl-3-phenylcyclopropane derivatives) provides mechanistic insights .
How can computational modeling predict stereoelectronic effects of the fluorine substituent?
Advanced Research Question
- DFT calculations : Analyze bond angles, ring strain, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- NBO analysis : Quantifies hyperconjugative interactions between the C-F bond and cyclopropane ring.
- Docking studies : Evaluate binding affinity to biological targets (e.g., enzymes) by comparing fluorinated vs. non-fluorinated analogs. Studies on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid highlight fluorine’s role in transition-state stabilization .
What safety protocols are essential for handling this compound in lab settings?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at -20°C, away from oxidizing agents. Safety data for related fluorocyclopropanes emphasize flammability and toxicity risks .
How is this compound utilized in enzyme inhibition studies?
Advanced Research Question
The cyclopropane ring mimics transition states in enzymatic reactions. Methodologies include:
- Kinetic assays : Measure values using ACC deaminase or similar enzymes.
- Isotopic labeling : -tracking identifies catalytic site interactions.
- X-ray crystallography : Resolve enzyme-inhibitor complexes to map binding modes. Prior work on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid demonstrates irreversible inhibition via covalent adduct formation .
What role does stereochemistry play in its biological activity?
Advanced Research Question
Cis vs. trans isomers exhibit divergent bioactivity due to spatial compatibility with enzyme active sites. Approaches:
- Enantioselective synthesis : Chiral catalysts (e.g., Jacobsen’s Co-salen) yield single stereoisomers.
- Biological assays : Compare IC values of isomers against target proteins.
- Molecular dynamics : Simulate isomer binding to predict pharmacodynamic profiles. Studies on (1R,2R)-2-fluorocyclopropanecarboxylic acid highlight stereochemical impacts on metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
